molecular formula C13H12BrN3O2 B2853588 1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1367755-36-9

1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No. B2853588
M. Wt: 322.162
InChI Key: ODVXPLDUCOTQDG-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridine core, which is a type of fused heterocyclic compound . This core is attached to a 4-bromophenyl group and a carboxylic acid group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with 4-bromo acetophenone and other reagents . For instance, the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution can afford a corresponding chalcone . This chalcone can then be treated with 2-cyanothioacetamide to afford a pyridinethione . The pyridinethione can then be used as a precursor to synthesize the targeted thienopyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the fused heterocyclic pyrazolo[4,3-c]pyridine core . The presence of the 4-bromophenyl group and the carboxylic acid group would also contribute to the complexity of the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of the reactive groups in the molecule . The bromophenyl group can undergo various reactions such as nucleophilic aromatic substitution . The carboxylic acid group can also participate in various reactions such as esterification and amide formation .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential applications. Given the interesting biological activities exhibited by similar compounds, it could be worthwhile to explore the potential of this compound as a pharmaceutical agent .

properties

IUPAC Name

1-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c14-8-1-3-9(4-2-8)17-11-5-6-15-7-10(11)12(16-17)13(18)19/h1-4,15H,5-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVXPLDUCOTQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

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